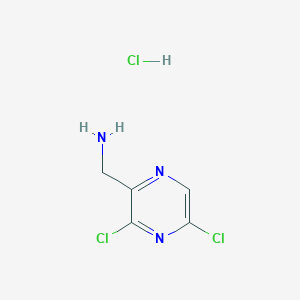
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H3F4NO, and its molecular weight is 193.1 . The structure includes a pyridine ring with a trifluoromethyl group and a fluorine atom attached, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 175.11 . It has a storage temperature of 2-8°C . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridines and their intermediates, such as “6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, the downstream fluorine-containing pyridine pesticides become the mainstay of the latest generation of pesticides .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through a multi-step process involving the introduction of the fluorine and trifluoromethyl groups onto the pyridine ring, followed by the addition of the aldehyde functional group.", "Starting Materials": [ "2-chloro-5-fluoropyridine", "trifluoromethyl iodide", "copper(I) iodide", "copper(II) sulfate", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetaldehyde" ], "Reaction": [ "Step 1: 2-chloro-5-fluoropyridine is reacted with trifluoromethyl iodide and copper(I) iodide in the presence of a palladium catalyst to yield 6-fluoro-5-(trifluoromethyl)pyridine.", "Step 2: The resulting product from step 1 is then treated with sodium borohydride in the presence of acetic acid to reduce the trifluoromethyl group to a methyl group, yielding 6-fluoro-5-methylpyridine.", "Step 3: 6-fluoro-5-methylpyridine is then oxidized with copper(II) sulfate in the presence of sodium hydroxide to introduce the aldehyde functional group, yielding 6-fluoro-5-methylpyridine-2-carbaldehyde.", "Step 4: The final step involves the replacement of the methyl group with a fluorine atom. This is achieved by reacting 6-fluoro-5-methylpyridine-2-carbaldehyde with hydrogen fluoride in the presence of a catalyst such as sulfuric acid or trifluoroacetic acid, yielding the desired product, 6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde." ] } | |
Número CAS |
1805069-58-2 |
Fórmula molecular |
C7H3F4NO |
Peso molecular |
193.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



